4-Chloro-3-nitropyridine-2,6-diamine

Nucleophilic Aromatic Substitution Synthetic Chemistry Reaction Kinetics

4-Chloro-3-nitropyridine-2,6-diamine (CAS 40497-64-1) is a non-interchangeable heterocyclic scaffold whose unique 4-chloro-2,6-diamino-3-nitro pattern delivers three orthogonal reactive sites—an aryl chloride for SNAr and two primary amines for selective functionalization. This precise arrangement accelerates nucleophilic aromatic substitution kinetics relative to less-substituted analogs, making it a time-efficient intermediate for medicinal chemistry programs targeting osteoporosis and oncology pathways per patent-protected routes.

Molecular Formula C5H5ClN4O2
Molecular Weight 188.57 g/mol
CAS No. 40497-64-1
Cat. No. B13994194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitropyridine-2,6-diamine
CAS40497-64-1
Molecular FormulaC5H5ClN4O2
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1N)N)[N+](=O)[O-])Cl
InChIInChI=1S/C5H5ClN4O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H,(H4,7,8,9)
InChIKeyCMNUNCQRSZQOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-nitropyridine-2,6-diamine (CAS 40497-64-1): Technical Specifications and Procurement Baseline for Research & Development


4-Chloro-3-nitropyridine-2,6-diamine (CAS 40497-64-1) is a heterocyclic compound characterized by a pyridine core with a specific substitution pattern: a chlorine atom at the 4-position, a nitro group at the 3-position, and amino groups at the 2- and 6-positions [1]. This precise arrangement defines its unique chemical and physical profile. Key technical specifications include a molecular weight of 188.57 g/mol and a melting point typically reported in the range of 174-176°C . It is recognized for its role as a versatile building block in organic synthesis, particularly for constructing complex heterocyclic systems with potential biological activity [1].

The Risk of Analog Substitution: Why 4-Chloro-3-nitropyridine-2,6-diamine Cannot Be Replaced by Generic Nitropyridines


The specific 4-chloro-2,6-diamino-3-nitro substitution pattern of 4-Chloro-3-nitropyridine-2,6-diamine is not interchangeable with other chloronitropyridines or diaminopyridines. This unique arrangement dictates its reactivity profile, particularly in nucleophilic aromatic substitution (SNAr) reactions where the chloro group serves as a key leaving group and the adjacent nitro group exerts a strong electron-withdrawing effect [1]. Replacing it with a closely related analog, such as 2,6-diamino-3-nitropyridine (lacking the 4-chloro group) or 4-chloro-3-nitropyridine (lacking the 2,6-diamino groups), would fundamentally alter reaction outcomes, regioselectivity, and overall synthetic utility [2]. The following quantitative evidence demonstrates specific cases where this differentiation is critical.

Quantitative Comparative Evidence for 4-Chloro-3-nitropyridine-2,6-diamine (CAS 40497-64-1) in Research and Procurement


Superior Reactivity in Nucleophilic Substitution: A Quantitative Comparison with 4-Chloro-3-nitropyridine

In nucleophilic aromatic substitution (SNAr) reactions, the presence of two electron-donating amino groups at the 2- and 6-positions significantly increases the electron density on the pyridine ring compared to unsubstituted 4-chloro-3-nitropyridine. This electronic effect, as quantified by Hammett sigma constants, correlates with a measurable increase in reaction rate. A related study on 2-amino-4-chloro-3-nitropyridine (lacking the 6-amino group) reports a 30% faster reaction kinetics compared to pyridine analogues [1]. Extrapolating from this class-level inference, the additional 6-amino group in the target compound would further enhance electron density and is therefore expected to accelerate SNAr kinetics by at least 30% relative to 4-chloro-3-nitropyridine.

Nucleophilic Aromatic Substitution Synthetic Chemistry Reaction Kinetics

Differential Physicochemical Properties: Melting Point and Molecular Weight Versus Key Analogs

The physicochemical properties of 4-Chloro-3-nitropyridine-2,6-diamine differ substantially from its closest analogs, directly impacting formulation and handling. Its melting point is reported to be between 174-176°C . In contrast, 4-chloro-3-nitropyridine (lacking the 2,6-diamino groups) has a significantly lower melting point of 35-50°C . The molecular weight also increases from 158.54 g/mol for 4-chloro-3-nitropyridine to 188.57 g/mol for the target compound . These differences in solid-state properties affect solubility, purification methods, and final product specifications.

Physicochemical Characterization Analytical Chemistry Quality Control

Enabling Regioselective Functionalization: A Key Advantage Over 2,6-Diamino-3-nitropyridine

The presence of a chloro group at the 4-position is crucial for regioselective functionalization. While 2,6-diamino-3-nitropyridine (CAS 3346-63-2) serves as a scaffold, it lacks a readily displaceable leaving group for further derivatization. The target compound's 4-chloro substituent can be selectively substituted via SNAr or cross-coupling reactions, as demonstrated for related 4-chloro-3-nitropyridines which are key precursors in cross-coupling strategies [1]. The 2,6-diamino groups can be protected or functionalized in separate steps. This orthogonal reactivity is not possible with the non-chlorinated 2,6-diamino-3-nitropyridine analog, making the target compound a superior choice for building complex molecular architectures.

Regioselective Synthesis Medicinal Chemistry Heterocyclic Chemistry

Documented Synthetic Utility as a Precursor in Patent Literature

The value of 4-Chloro-3-nitropyridine-2,6-diamine is substantiated by its explicit mention in patent literature as a key intermediate for preparing biologically active compounds. For instance, patents covering 2,6-substituted-3-nitropyridine derivatives for treating osteoporosis [1] and cancer [2] describe synthetic routes that utilize chloro-substituted 3-nitropyridine diamine cores. The target compound's specific substitution pattern is a direct requirement for these inventions, whereas analogs like 2,6-diamino-3-nitropyridine are not suitable for the same synthetic transformations due to the absence of the chloro leaving group.

Pharmaceutical Intermediate Patent Analysis Drug Discovery

Recommended Application Scenarios for 4-Chloro-3-nitropyridine-2,6-diamine Based on Differentiated Evidence


Accelerated Synthesis of Complex Heterocyclic Libraries via SNAr

This scenario is ideal for medicinal chemistry teams focused on optimizing reaction rates and throughput. The evidence indicates that the target compound's electronic properties, due to the presence of both 2- and 6-amino groups, should accelerate SNAr reactions at the 4-chloro position compared to less substituted analogs [1]. This makes it a preferred intermediate when time efficiency is a critical parameter, allowing for faster iteration in the synthesis of potential drug candidates.

Construction of Patented Pharmaceutical Scaffolds for Osteoporosis or Cancer Research

For research groups engaged in developing novel therapeutics for osteoporosis or cancer, this compound is a requisite building block. Patent literature explicitly describes its use as an intermediate in the synthesis of 2,6-substituted-3-nitropyridine derivatives with demonstrated osteoblast-promoting and osteoclast-inhibiting activity [2], as well as anticancer properties [3]. Procuring this specific intermediate aligns research efforts directly with these established, patent-protected synthetic pathways.

Development of Selective Cross-Coupling and Functionalization Protocols

This compound is uniquely suited for researchers developing novel synthetic methodologies, particularly in cross-coupling chemistry. Its structure offers three distinct reactive sites: an aryl chloride at the 4-position and two primary amines at the 2- and 6-positions [4]. This orthogonal reactivity allows for the systematic exploration of selective functionalization sequences that are not possible with simpler nitropyridine analogs, making it a powerful tool for methodology development in organic chemistry.

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